molecular formula C14H17ClN4 B1524396 2-(aminomethyl)-6-chloro-N-cyclopentylquinazolin-4-amine CAS No. 1255147-33-1

2-(aminomethyl)-6-chloro-N-cyclopentylquinazolin-4-amine

Cat. No.: B1524396
CAS No.: 1255147-33-1
M. Wt: 276.76 g/mol
InChI Key: RJSFJKDMOYOCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(aminomethyl)-6-chloro-N-cyclopentylquinazolin-4-amine is a useful research compound. Its molecular formula is C14H17ClN4 and its molecular weight is 276.76 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(aminomethyl)-6-chloro-N-cyclopentylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4/c15-9-5-6-12-11(7-9)14(19-13(8-16)18-12)17-10-3-1-2-4-10/h5-7,10H,1-4,8,16H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSFJKDMOYOCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=NC3=C2C=C(C=C3)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Aminomethyl)-6-chloro-N-cyclopentylquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiplasmodial, anticancer, and kinase inhibition properties, backed by diverse research findings and case studies.

Antiplasmodial Activity

Recent studies have highlighted the antimalarial efficacy of quinazoline derivatives, including this compound. Structure-activity relationship (SAR) analyses indicate that modifications at various positions of the quinazoline core can significantly influence biological activity.

Key Findings:

  • The introduction of halogen substituents, particularly chlorine, at the C6 position enhances antiplasmodial activity. For instance, compounds with a chlorine atom demonstrated improved potency against chloroquine-resistant strains of Plasmodium falciparum .
  • The compound exhibited an effective concentration (EC50) in the low nanomolar range, indicating strong antiplasmodial properties. Specifically, analogs with fluorine and chlorine substitutions showed a marked increase in activity compared to their methoxy counterparts .
CompoundSubstituentEC50 (nM)
16H21.0 ± 2.1
213,4,5-trimethoxy38.6 ± 1.8
203,4-dimethoxy + F4.5-fold improvement
32H80.7 ± 22.4

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that quinazoline derivatives can inhibit various cancer cell lines through mechanisms involving kinase inhibition.

Mechanism of Action:

  • Quinazolines are known to target multiple kinases involved in cell proliferation and survival pathways, including Jak1, Jak2, and c-Met .
  • The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.

Kinase Inhibition

The biological activity of this compound extends to its role as a kinase inhibitor.

Research Insights:

  • This compound demonstrates inhibitory effects on several receptor tyrosine kinases (RTKs), which play crucial roles in oncogenic signaling pathways.
  • It has shown potential in treating diseases characterized by aberrant kinase activity, such as certain leukemias and solid tumors .

Case Study 1: Antimalarial Efficacy

A study conducted on various quinazoline derivatives demonstrated that modifications significantly impacted their effectiveness against P. falciparum. The compound's structural variations were systematically analyzed to optimize its antimalarial properties.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines revealed that the compound effectively inhibited cell proliferation at low concentrations. These findings suggest that further development could lead to promising therapeutic agents for cancer treatment.

Scientific Research Applications

Cancer Research

Recent studies have highlighted the compound's potential as an inhibitor of KRAS, a well-known oncogene implicated in various cancers. The inhibition of KRAS is critical because it plays a pivotal role in cell signaling pathways that regulate cell growth and survival. The compound has been shown to exhibit promising activity against pancreatic and colorectal cancers, which are often driven by mutations in KRAS .

Table 1: Summary of Anticancer Activity

Cancer Type Mechanism of Action Reference
Pancreatic CancerKRAS InhibitionWO2022247760A1
Colorectal CancerKRAS InhibitionWO2022247760A1

Biochemical Properties

The compound's structure allows it to interact with specific receptors and enzymes involved in tumor progression. Its molecular weight of 276.76 g/mol and specific functional groups facilitate binding to target sites within cancer cells, enhancing its efficacy as a therapeutic agent .

Clinical Applications

In clinical settings, this compound may be utilized in combination therapies to improve treatment outcomes for patients with resistant forms of cancer. Its effectiveness can be evaluated through clinical trials designed to assess its pharmacokinetics and safety profiles .

Preclinical Trials

In preclinical studies, the compound demonstrated significant antitumor activity in xenograft models of pancreatic cancer. The results indicated that treatment with this compound led to reduced tumor size and improved survival rates compared to control groups .

Table 2: Preclinical Study Results

Study Type Model Used Outcome
Xenograft ModelPancreatic CancerReduced tumor size
In Vitro AssaysColorectal Cell LinesInhibition of cell proliferation

Clinical Trials

Ongoing clinical trials are focusing on the compound's use in combination with existing chemotherapy agents. These trials aim to evaluate the synergistic effects of the compound when used alongside standard treatments for colorectal and pancreatic cancers .

Potential Research Areas

  • Neurodegenerative Diseases: Investigating the compound's effects on neuroprotective pathways.
  • Metabolic Disorders: Exploring its role in metabolic regulation through enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(aminomethyl)-6-chloro-N-cyclopentylquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
2-(aminomethyl)-6-chloro-N-cyclopentylquinazolin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.